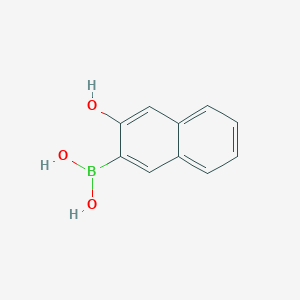

![molecular formula C12H14N6O B1393651 4-(3-异丁基-3H-咪唑并[4,5-b]吡啶-2-基)-1,2,5-恶二唑-3-胺 CAS No. 1281716-40-2](/img/structure/B1393651.png)

4-(3-异丁基-3H-咪唑并[4,5-b]吡啶-2-基)-1,2,5-恶二唑-3-胺

描述

The compound “4-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine” is a derivative of imidazo[4,5-b]pyridine . Imidazo[4,5-b]pyridines are known to play a crucial role in numerous disease conditions and have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Synthesis Analysis

A facile synthesis of imidazo[4,5-b]pyridines was described by Rosenberg et al. using a Pd-catalyzed amide coupling reaction . 5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine .Molecular Structure Analysis

The structures of synthesized compounds were elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method .Chemical Reactions Analysis

The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds . The alkylation reaction of (1) gives, each time, two regioisomers, N3 and N4 .Physical And Chemical Properties Analysis

The molecular structures of the new compounds were established on the basis of the NMR spectroscopic data .科学研究应用

蛋白激酶抑制

该化合物的咪唑并[4,5-c]吡啶 1,2,5-恶二唑-3-基模板已被确定为开发各种蛋白激酶抑制剂的起点。具体而言,它已被优化以抑制促分裂原和应激激活蛋白激酶-1 (MSK-1),对其他激酶表现出选择性 (Bamford 等人,2005)。

抗癌特性

该化合物及其类似物在癌症治疗中显示出潜力。一项研究声称咪唑并[4,5-c]吡啶类似物具有 Akt 激酶拮抗剂活性,可用于癌症和关节炎治疗 (Lippa,2007)。另一项研究报告了在 3 位上取代的咪唑并[1,2-a]吡啶的合成,作为潜在的抗分泌和细胞保护剂,尽管它们在抗溃疡应用中表现出更显着的细胞保护特性 (Starrett 等人,1989)。

杂环衍生物的合成

重点是合成各种 N-和 S-取代的 1,3,4-恶二唑衍生物。这些衍生物,包括 5-吡啶-3-基-3-[2-(5-硫代-4,5-二氢-l,3,4-噻二唑-2-基)乙基]-1,3,4-恶二唑-2(3H)-硫酮等化合物,已因其潜在的化学性质而被生产出来 (El-Sayed 等人,2008)。

抗菌和抗真菌活性

该化合物及其衍生物已被评估其抗菌和抗真菌活性。研究表明对各种菌株表现出中等到显着的活性,突出了它们在这一领域的潜力 (Bayrak 等人,2009),(Göktaş 等人,2014)。

新型合成方法

已经开发出咪唑并[1,2-a]吡啶-2-酮衍生物的新合成方法。这些方法利用微波辐射,并以其便利性和效率而著称,为化学合成和探索开辟了新途径 (Tu 等人,2007)。

作用机制

Target of Action

Similar compounds, such as imidazo[4,5-b]pyridines, have been reported to inhibit bacterial accc (biotin carboxylase), a key enzyme involved in fatty acid synthesis .

Mode of Action

It’s known that imidazo[4,5-b]pyridines can bind to their target proteins and inhibit their function . The binding of these compounds to their targets often results in the alteration of the protein’s function, leading to the inhibition of the biochemical pathways they are involved in .

Biochemical Pathways

Given that similar compounds target accc, it can be inferred that the fatty acid synthesis pathway could be affected . Inhibition of AccC would disrupt the production of malonyl-CoA, a critical intermediate in fatty acid synthesis, potentially leading to downstream effects such as impaired cell membrane synthesis in bacteria .

Pharmacokinetics

A computational approach (admetlab 20) was used to evaluate the drug likeness properties of similar compounds . These properties can impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent.

Result of Action

Similar compounds have shown promising antimicrobial activity, with low minimum inhibitory concentration (mic) values against various bacterial strains . This suggests that the compound could potentially inhibit bacterial growth or kill bacteria directly.

未来方向

The collective results of biochemical and biophysical properties foregrounded their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc . In recent years, new preparative methods for the synthesis of imidazo[4,5-b]pyridines using various catalysts have been described , indicating a promising future direction for this class of compounds.

属性

IUPAC Name |

4-[3-(2-methylpropyl)imidazo[4,5-b]pyridin-2-yl]-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N6O/c1-7(2)6-18-11-8(4-3-5-14-11)15-12(18)9-10(13)17-19-16-9/h3-5,7H,6H2,1-2H3,(H2,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVJMSIZFHPMBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(C=CC=N2)N=C1C3=NON=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393569.png)

![3-{[5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid](/img/structure/B1393575.png)

![methyl 1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393583.png)

![1-(3-Methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1393584.png)

![methyl 7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393589.png)